molecular formula C7H14O2 B3248666 3-Ethyl-3-oxetaneethanol CAS No. 188582-82-3

3-Ethyl-3-oxetaneethanol

Cat. No.: B3248666
CAS No.: 188582-82-3
M. Wt: 130.18 g/mol
InChI Key: NQIGSEBFOJIXSE-UHFFFAOYSA-N
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Description

3-Ethyl-3-oxetaneethanol is an organic compound with the molecular formula C7H14O2. It is a clear, colorless liquid that is miscible in water. This compound is known for its unique structure, which includes an oxetane ring and an ethyl group. It is used in various scientific and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-oxetaneethanol can be synthesized through several methods. One common method involves the ester exchange reaction between dimethyl carbonate and trimethylolpropane. The reaction is typically carried out under reflux conditions with potassium hydroxide as a catalyst. The mixture is heated at 110°C for one hour, followed by distillation to remove excess solvent. The final product is obtained by vacuum distillation, yielding a high purity compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale ester exchange reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous distillation and purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-oxetaneethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxetane ring to a more stable alcohol or ether.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or ethers.

Scientific Research Applications

3-Ethyl-3-oxetaneethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-oxetaneethanol involves its reactivity with various molecular targets. The oxetane ring can undergo ring-opening polymerization, leading to the formation of hyperbranched polyethers. These polyethers exhibit unique properties such as high adhesion to polar substrates and good dispersion performance for coating pigment particles . The compound’s hydroxyl group also allows for further functionalization, enhancing its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of an ethyl group.

    3-Butyl-3-oxetanemethanol: Contains a butyl group, leading to different physical and chemical properties.

    3-Phenyl-3-oxetanemethanol: The presence of a phenyl group significantly alters its reactivity and applications.

Uniqueness

3-Ethyl-3-oxetaneethanol is unique due to its balance of reactivity and stability. The ethyl group provides a moderate level of steric hindrance, making it less reactive than its methyl counterpart but more reactive than bulkier analogs like the butyl or phenyl derivatives. This balance makes it particularly useful in applications requiring precise control over reactivity and product formation .

Properties

IUPAC Name

2-(3-ethyloxetan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7(3-4-8)5-9-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIGSEBFOJIXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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